molecular formula C24H32N2O2 B11341937 N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide

Cat. No.: B11341937
M. Wt: 380.5 g/mol
InChI Key: OBGIFNRDYRMEID-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide is a complex organic compound featuring a pyrrolidine ring, a benzamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and benzamide analogs. Examples are:

Uniqueness

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C24H32N2O2/c1-18(2)17-28-22-12-10-21(11-13-22)24(27)25-16-23(26-14-4-5-15-26)20-8-6-19(3)7-9-20/h6-13,18,23H,4-5,14-17H2,1-3H3,(H,25,27)

InChI Key

OBGIFNRDYRMEID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OCC(C)C)N3CCCC3

Origin of Product

United States

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